molecular formula C12H8FNO2 B1322952 5-(4-Fluorophenyl)pyridine-2-carboxylic acid CAS No. 845826-99-5

5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Cat. No.: B1322952
CAS No.: 845826-99-5
M. Wt: 217.2 g/mol
InChI Key: BVDMIKPXCXAARR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymatic activities, particularly those involving cytochrome P450 enzymes . This inhibition can affect the metabolism of other compounds, leading to altered biochemical pathways. Additionally, this compound may interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses to environmental changes. The presence of the fluorophenyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses to stress . At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism results in the formation of hydroxylated metabolites, which can further participate in phase II conjugation reactions. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Once inside the cells, this compound can accumulate in specific compartments, affecting its biological activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses to environmental stimuli.

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDMIKPXCXAARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630802
Record name 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845826-99-5
Record name 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Operations similar to those of Production Example 14 were conducted using 5-bromo-2-pyridinecarboxylic acid and 4-fluorophenylboronic acid, to provide the title compound as white solid.
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